2-Bromo-3,3,3-trifluoropropanoic acid
Overview
Description
2-Bromo-3,3,3-trifluoropropanoic acid is a chemical compound that has been the subject of various research studies due to its potential as a building block in organic synthesis. This compound is characterized by the presence of a bromine atom and three fluorine atoms attached to a three-carbon chain ending with a carboxylic acid group. Its unique structure makes it a valuable intermediate for the synthesis of various fluorinated organic molecules, which are of interest in pharmaceuticals, agrochemicals, and materials science .
Synthesis Analysis
The synthesis of 2-Bromo-3,3,3-trifluoropropanoic acid and its derivatives has been explored through different methods. One approach involves the electrochemical carboxylation of (1-bromo-2,2,2-trifluoroethyl)arenes, which efficiently incorporates carbon dioxide to yield the corresponding 2-aryl-3,3,3-trifluoropropanoic acids . Another method described the synthesis of ethyl 3,3,3-trifluoropropionate from commercially available 2-bromo-3,3,3-trifluoropropene, which upon reaction with bromine and subsequent treatment with potassium ethoxide, produces the desired compound . These methods demonstrate the versatility and reactivity of the bromo and trifluoromethyl groups in facilitating the formation of the carboxylic acid function.
Molecular Structure Analysis
The molecular structure of 2-Bromo-3,3,3-trifluoropropanoic acid is significant due to the electron-withdrawing effects of the trifluoromethyl group and the bromine atom. These substituents influence the reactivity and stability of the molecule. For instance, the presence of the trifluoromethyl group has been shown to affect the reaction pathway in the synthesis of 3-trifluoromethylated piperazin-2-ones, demonstrating its unique influence on chemical reactivity .
Chemical Reactions Analysis
2-Bromo-3,3,3-trifluoropropanoic acid participates in various chemical reactions, serving as a precursor for different organic transformations. For example, it has been used in photocatalytic defluorinative reactions with N-aryl amino acids to generate gem-difluoro vinyl radicals, which further undergo radical cyclization to form 4-(difluoromethylidene)-tetrahydroquinolines . Additionally, the compound has been involved in reactions with chiral imines in the presence of zinc to afford α-fluoro-α-(trifluoromethyl)-β-amino esters . These reactions highlight the compound's utility in constructing complex fluorinated molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-3,3,3-trifluoropropanoic acid derivatives have been studied to understand their behavior under various conditions. For instance, the photodissociation dynamics of related bromo and trifluoromethyl-containing compounds have been investigated, providing insights into the bond dissociation processes and the influence of non-adiabatic curve crossing . Such studies are crucial for predicting the behavior of 2-Bromo-3,3,3-trifluoropropanoic acid under photochemical conditions and for designing new photochemical reactions.
Scientific Research Applications
Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs):
- Yamauchi et al. (2010) demonstrated the use of electrochemical carboxylation of (1-bromo-2,2,2-trifluoroethyl)arenes to efficiently synthesize 2-aryl-3,3,3-trifluoropropanoic acids, applied in the creation of β,β,β-trifluorinated NSAIDs (Yamauchi, Hara, & Senboku, 2010).
Creation of β-Amino Acid Derivatives:
- Shimada et al. (2006) utilized a Reformatsky-type reaction with 2-bromo-3,3,3-trifluoropropanoic imide, resulting in highly stereoselective synthesis of anti-α-trifluoromethyl-β-amino acid derivatives (Shimada, Yoshioka, Konno, & Ishihara, 2006).
Development of Trifluoropropene Oxide:
- Ramachandran and Padiya (2007, 2008) described the synthesis of 3,3,3-trifluoropropene oxide from 2-bromo-3,3,3-trifluoropropyl acetate, highlighting its potential in various chemical applications (Ramachandran & Padiya, 2007).
Photocatalytic Reactions in Organic Synthesis:
- Zeng et al. (2022) explored the use of 2-bromo-3,3,3-trifluoropropene in photocatalytic defluorinative reactions with N-aryl amino acids, leading to the creation of various organic compounds (Zeng, Li, Chen, & Zhou, 2022).
Environmental Impact Studies:
- Chen et al. (2015) conducted theoretical and experimental studies on the atmospheric degradation of 2-bromo-3,3,3-trifluoropropene, providing insights into its environmental impact and behavior (Chen, Zhou, & Han, 2015).
Synthesis of Secondary Trifluoromethylated Alkyl Bromides:
- Guo et al. (2022) reported the use of 2-bromo-3,3,3-trifluoropropene as a radical acceptor in the synthesis of secondary trifluoromethylated alkyl bromides, demonstrating its versatility in organic synthesis (Guo, Tao, Xu, Wang, Li, Yao, Tong, & He, 2022).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause respiratory irritation and drowsiness or dizziness. It is suspected of damaging fertility or the unborn child . It is advised to avoid breathing mist, gas or vapours and to avoid contacting with skin and eye .
Future Directions
2-Bromo-3,3,3-trifluoropropanoic acid is finding application as a fire extinguishing agent in confined spaces . It is also used in the synthesis of fluorinated compounds . The Reformatsky-type reaction of 2-bromo-3,3,3-trifluoropropanoic imide with various types of imines, in the presence of ZnBr2 as a Lewis acid in THF at 0 °C for 3 h, gave the corresponding α-trifluoromethyl-β-amino acid derivatives in a highly anti-selective manner .
properties
IUPAC Name |
2-bromo-3,3,3-trifluoropropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrF3O2/c4-1(2(8)9)3(5,6)7/h1H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGHXKRXTYSIQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10546565 | |
Record name | 2-Bromo-3,3,3-trifluoropropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10546565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3,3,3-trifluoropropanoic acid | |
CAS RN |
71026-98-7 | |
Record name | 2-Bromo-3,3,3-trifluoropropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10546565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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